molecular formula C12H7Cl2NO5S B5209850 4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate

4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate

Cat. No.: B5209850
M. Wt: 348.2 g/mol
InChI Key: XNDJQDBLONFVIS-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-chloro-5-nitrobenzenesulfonate is an organic compound with the molecular formula C12H7Cl2NO5S It is a derivative of benzenesulfonate, characterized by the presence of chloro and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate typically involves the sulfonation of 4-chlorophenyl 2-chloro-5-nitrobenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired sulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-chloro-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Sulfonic Acids: From the oxidation of the sulfonate ester.

Scientific Research Applications

4-Chlorophenyl 2-chloro-5-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-chloro-5-nitrobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups can influence the compound’s reactivity and binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 2-chloro-5-nitrobenzene
  • 4-Chlorophenyl 2-chloro-5-nitrobenzenesulfonamide
  • 4-Chlorophenyl 2-chloro-5-nitrobenzenesulfonic acid

Uniqueness

4-Chlorophenyl 2-chloro-5-nitrobenzenesulfonate is unique due to its specific combination of chloro and nitro substituents on the benzenesulfonate framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl) 2-chloro-5-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO5S/c13-8-1-4-10(5-2-8)20-21(18,19)12-7-9(15(16)17)3-6-11(12)14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDJQDBLONFVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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